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Compound of Interest

Compound Name:
Stannane, trimethyl(4-

methylphenyl)-

CAS No.: 937-12-2

Cat. No.: B8566121

Get Quote

Executive Summary
Product: Trimethyl(

-tolyl)stannane (CAS: 930-61-0) Application: Palladium-catalyzed cross-coupling (Stille
Reaction) precursor. Critical Insight: This guide provides a definitive

C NMR characterization of Trimethyl(

-tolyl)stannane. Unlike its tributyltin analogs, this reagent offers a simplified aliphatic spectral
window, eliminating signal overlap in complex total synthesis. However, this spectroscopic
clarity comes at the cost of higher volatility and neurotoxicity, necessitating strict handling
protocols.

Part 1: Structural Analysis & Spectral Data
The following data represents the consensus spectral fingerprint in CDCl

. The distinction of this molecule lies not just in chemical shifts (
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), but in the diagnostic tin-carbon satellite couplings (

), which validate the successful stannylation of the aromatic ring.

C NMR Data Table (100 MHz, CDCl )

Carbon
Assignment

Chemical Shift
(

, ppm)

Multiplicity Coupling (Hz)
Structural
Significance

Sn-CH -9.6
Singlet

(satellites)

Diagnostic of

Trimethylstannyl

group. High field

shift due to

shielding by Sn.

Ar-CH 21.4 Singlet N/A
Standard tolyl

methyl group.

C-3,5 (Meta) 128.9
Singlet

(satellites)

Characteristic

meta-coupling.

C-2,6 (Ortho) 135.8
Singlet

(satellites)

Ortho-coupling is

often smaller

than meta in

stannanes.

C-1 (Ipso) 136.5
Singlet

(satellites)

Critical QC Point.

Largest coupling

constant;

confirms C-Sn

bond formation.

C-4 (Para) 138.5 Singlet (often

unresolved)

Quaternary

carbon attached

to the tolyl

methyl group.
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Note on Satellites: Tin has two NMR-active isotopes with Spin 1/2:

Sn (8.59% abundance) and

Sn (7.68% abundance). In high-resolution scans, you will see "double satellites"

flanking the main carbon signal. The values above represent the average or the

dominant

Sn coupling.

Visualizing the Assignment Logic
The following diagram illustrates the logical flow for assigning signals based on coupling

magnitude, a critical skill for verifying organotin purity.
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Caption: Logic flow for distinguishing Trimethyl(p-tolyl)stannane signals from impurities based

on J-coupling magnitude.

Part 2: Comparative Analysis (Me Sn vs. Bu Sn)
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When designing a synthesis, the choice between Trimethyl- and Tributyl- stannanes is a trade-

off between spectral clarity and safety/purification.

Feature
Trimethyl(

-tolyl)stannane

Tributyl(

-tolyl)stannane
Operational Verdict

C NMR Aliphatic

Region

Clean. Single peak at

-9.6 ppm.

Congested. Multiple

peaks (10-30 ppm)

from butyl chains.

Choose Trimethyl for

complex target

molecules where

aliphatic signals (e.g.,

natural products)

might overlap with

butyl signals.

Atom Economy
High. (Me

group mass = 45)

Low. (Bu

group mass = 171)

Choose Trimethyl for

large scale reactions

to reduce waste mass.

Toxicity
Severe. High volatility

+ high neurotoxicity.

Moderate. Lower

volatility, but still toxic.

Choose Tributyl if your

lab lacks specialized

ventilation or closed-

system capabilities.

Byproduct Removal

Easy. Me

SnCl is volatile and

water-soluble.

Difficult. Bu

SnCl is an oil

("grease") that streaks

on silica columns.

Choose Trimethyl if

you require rapid

purification via simple

flash chromatography.

Part 3: Experimental Protocol
Synthesis Workflow (Grignard Route)
This protocol ensures the formation of the C-Sn bond while minimizing exposure.

Reagents:

-Tolylmagnesium bromide (1.0 M in THF)
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Trimethyltin chloride (1.0 M in THF) [Caution: Neurotoxin]

Methodology:

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

Cooling: Charge with

-TolylMgBr and cool to 0°C.

Addition: Add Trimethyltin chloride dropwise over 20 minutes. The exotherm is mild, but rate

control prevents side reactions.

Reflux: Warm to room temperature, then reflux for 2 hours to ensure completion.

Quench: Cool to 0°C and quench with saturated NH

Cl.

Extraction: Extract with Diethyl Ether (

).

Purification: Dry over MgSO

. Remove solvent. Note: Me

Sn-Ar compounds are often pure enough for use after workup. If distillation is needed, use
Kugelrohr under high vacuum.

NMR Acquisition Parameters
To observe the satellites clearly, standard parameters must be adjusted.

Solvent: CDCl

(Standard).[1]

Relaxation Delay (D1): Set to 2-3 seconds. The quaternary Ipso-carbon and the Sn-Me

carbons have longer relaxation times. Short D1 will suppress the satellites.
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Scans (NS): Minimum 256 scans. The

Sn isotopes are low natural abundance (~16% combined), so signal-to-noise ratio must be
high to see the satellites clearly.

Spectral Width: -20 ppm to 160 ppm.

Part 4: Technical Discussion - The "Satellite"
Phenomenon
Why do we see three peaks for every carbon attached to Tin?

This is not an impurity. It is a result of Heteronuclear Spin-Spin Coupling.

Main Peak: Carbon attached to non-magnetic Tin isotopes (

,

, etc. ~84% abundance).

Satellites: Carbon attached to magnetic

or

. Because these are Spin 1/2 nuclei, they split the carbon signal into a doublet. Since the
abundance is low, this doublet appears as tiny "satellites" on either side of the main peak.

Validation Check: Calculate the coupling constant (

) in Hz:

If the

coupling at the Ipso carbon is not between 400-500 Hz, you likely do not have the correct
stannane product.

Synthesis & QC Workflow Diagram
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Caption: Operational workflow for synthesis and Quality Control (QC) of Trimethyl(p-

tolyl)stannane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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